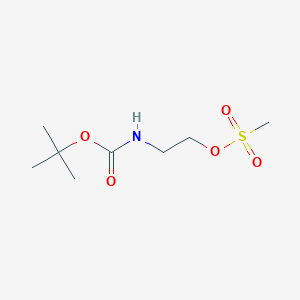

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate

Descripción

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-6-13-15(4,11)12/h5-6H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDCXQURAAVVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626838 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96628-67-0 | |

| Record name | tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096628670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMG2KXK5CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and physical properties of 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate

An In-Depth Technical Guide to 2-((Tert-butoxycarbonyl)amino)ethyl Methanesulfonate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate, a key reagent in modern organic synthesis and pharmaceutical development. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, and applications.

Compound Identity and Core Properties

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate, often referred to as Boc-aminoethyl mesylate, is a bifunctional molecule featuring a Boc-protected amine and a reactive methanesulfonate (mesylate) leaving group. This unique structure makes it an invaluable building block for introducing a protected aminoethyl moiety into various molecular scaffolds.

Chemical and Physical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| IUPAC Name | 2-[[(2-methylpropan-2-yl)oxy]carbonylamino]ethyl methanesulfonate | [1] |

| Synonyms | Boc-aminoethyl mesylate, tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate | [1] |

| CAS Number | 96628-67-0 | [1] |

| Molecular Formula | C8H17NO5S | [1] |

| Molecular Weight | 239.29 g/mol | [1][2] |

| Physical Form | Liquid, viscous liquid, or solid | [3] |

| Storage | 2-8°C, sealed, dry | [3][4] |

Synthesis and Mechanistic Rationale

The standard synthesis of 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate involves the mesylation of N-Boc-ethanolamine. This reaction is a classic example of converting a poor leaving group (a hydroxyl group) into an excellent one (a mesylate group), thereby activating the substrate for subsequent nucleophilic substitution reactions.

Experimental Protocol: Mesylation of N-Boc-Ethanolamine

This protocol is a generalized procedure based on established organic synthesis techniques.[5]

Materials:

-

N-Boc-ethanolamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve N-Boc-ethanolamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the amine base (TEA or DIPEA) to the solution. The choice of base is critical; a non-nucleophilic, sterically hindered base like DIPEA is often preferred to minimize side reactions.

-

Add methanesulfonyl chloride dropwise to the cooled solution. This addition should be slow to control the exothermic reaction.

-

Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a liquid-liquid extraction.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the hydroxyl group of N-Boc-ethanolamine on the electrophilic sulfur atom of methanesulfonyl chloride. The amine base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Caption: Synthesis workflow for 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate.

Applications in Research and Drug Development

The primary utility of this reagent lies in its ability to act as a versatile electrophile in nucleophilic substitution reactions.

Introduction of Spacers and Linkers

In drug discovery, it is often necessary to connect a pharmacophore to a solubilizing group, a targeting moiety, or a polymer. 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate provides a convenient two-carbon spacer with a protected amine. After coupling with a nucleophile (e.g., a phenol, thiol, or another amine), the Boc group can be easily removed under acidic conditions to reveal a primary amine, which can then be further functionalized.[6]

Synthesis of Heterocycles

The reagent is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, it can be used to alkylate amines or other nucleophiles, followed by an intramolecular cyclization step to form rings such as piperazines or morpholines, which are common motifs in pharmaceuticals.

Peptide and Peptidomimetic Chemistry

While not a standard amino acid, the protected aminoethyl group can be incorporated into peptide-like structures to create peptidomimetics with altered pharmacokinetic properties. The mesylate allows for the alkylation of amino acid side chains or the N-terminus under appropriate conditions.[4]

Caption: Key application areas of the title compound in chemical synthesis.

Analytical Characterization

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the tert-butyl protons (~1.4 ppm), the methylene protons adjacent to the nitrogen and oxygen atoms, and the methyl protons of the mesyl group.

-

¹³C NMR: Resonances for the carbons of the tert-butyl group, the two methylene carbons, and the methyl carbon of the mesylate.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretch of the Boc group, and the S=O stretches of the mesylate.[7]

-

Mass Spectrometry: The molecular ion peak or fragments corresponding to the loss of the Boc group or the mesylate group.

Safety and Handling

As a reactive alkylating agent, 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any volatile components.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended (2-8°C).[3][4] The compound may be sensitive to moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate is a highly valuable and versatile reagent in organic synthesis. Its ability to act as a precursor to a protected aminoethyl group makes it a staple in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory.

References

-

MySkinRecipes. 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl methanesulfonate. Available from: [Link]

-

ChemRxiv. A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Available from: [Link]

- Google Patents. CN109824553B - 2-((tert-butoxycarbonyl)amino)ethyl-1-sulfonic acid and preparation method thereof.

-

PubChem. tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate. Available from: [Link]

-

PubChem. (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate. Available from: [Link]

-

Organic Syntheses. THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Available from: [Link]

-

Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available from: [Link]

-

Organic Syntheses. Preparation of (S)-N-Boc-5-oxaproline. Available from: [Link]

-

PMC. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available from: [Link]

- Google Patents. US10059714B2 - Protein kinase B inhibitors.

-

Taylor & Francis Online. Chromatographic and Spectroscopic Data of Cannabinoids from Cannabis sativa L. Available from: [Link]

-

ResearchGate. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Available from: [Link]

-

Agilent. Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Available from: [Link]

-

PubMed. Optical and spectroscopic characterization of crystalline structures in cannabis extracts. Available from: [Link]

Sources

- 1. tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate | C8H17NO5S | CID 22605302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate [sigmaaldrich.com]

- 3. 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl methanesulfonate | 302331-20-0 [sigmaaldrich.com]

- 4. 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl methanesulfonate [myskinrecipes.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Optical and spectroscopic characterization of crystalline structures in cannabis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism and Applications of Nucleophilic Substitution with 2-((Tert-butoxycarbonyl)amino)ethyl Methanesulfonate

Executive Summary

In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and peptide-drug conjugates, the precise installation of functionalized linkers is paramount. 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate (CAS 96628-67-0)[1] serves as a premier electrophilic building block for introducing a protected aminoethyl spacer. This technical guide explores the mechanistic nuances of its nucleophilic substitution ( SN2 ), detailing the delicate balance between desired intermolecular alkylation and unwanted intramolecular cyclization. By understanding the causality behind reagent selection, researchers can optimize yields and ensure robust, self-validating synthetic workflows.

Chemical Profile & Structural Significance

The structural anatomy of 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate (Boc-NH-CH₂-CH₂-OMs) dictates its chemical behavior[2]:

-

The Electrophilic Core: The ethyl chain provides a minimal steric footprint, making the primary carbon highly susceptible to nucleophilic attack.

-

The Leaving Group (Mesylate): The methanesulfonate (-OMs) moiety is an exceptional leaving group. Upon departure, the resulting anion is highly stabilized by resonance across three equivalent oxygen atoms.

-

The Protecting Group (Boc): The tert-butoxycarbonyl group serves a dual purpose. It prevents the primary amine from acting as a competing nucleophile (preventing polymerization) and enhances the lipophilicity of the molecule, ensuring solubility in organic solvents used during synthesis[1].

Mechanistic Principles of Nucleophilic Substitution ( SN2 )

The primary reaction pathway for this compound is the bimolecular nucleophilic substitution ( SN2 ). However, the reaction environment must be strictly controlled to prevent autocatalytic degradation.

The SN2 Pathway

The SN2 mechanism is a concerted process. A nucleophile (e.g., a phenolate, thiolate, or secondary amine) attacks the electrophilic carbon anti-periplanar to the mesylate group. As the nucleophile-carbon bond forms, the carbon-oxygen bond of the mesylate breaks simultaneously. Because the reaction occurs at an achiral primary carbon, stereochemical inversion is not a practical concern, but the second-order kinetics require high concentrations of a strong, unsolvated nucleophile to proceed efficiently[3].

The Intramolecular Pitfall: Aziridine Formation

A critical failure mode in this reaction is the use of overly strong bases (e.g., NaH, KOtBu). The carbamate nitrogen proton (Boc-NH ) has a pKa of approximately 12-13. If deprotonated, the nitrogen becomes a potent internal nucleophile. It will rapidly execute an intramolecular 3-exo-tet cyclization, displacing the adjacent mesylate to form N-Boc-aziridine (or subsequently an oxazolidinone). This side reaction irreversibly consumes the starting material.

Figure 1: Competing pathways in the alkylation of Boc-aminoethyl mesylate.

Experimental Design & Protocol Optimization

To maximize the SN2 trajectory and suppress intramolecular cyclization, the choice of base and solvent is heavily dictated by the principles of chemical causality.

-

Base Selection: Weak, non-nucleophilic bases such as Potassium Carbonate ( K2CO3 ) or Cesium Carbonate ( Cs2CO3 ) are optimal. They are basic enough to deprotonate phenols, thiols, and selenols[3], but not basic enough to strip the proton from the Boc-protected amine.

-

Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are required. These solvents effectively solvate the metal cations ( K+ , Cs+ ) while leaving the nucleophilic anion "naked" and highly reactive, thereby accelerating the SN2 rate.

Table 1: Optimization of Reaction Conditions

| Solvent | Base | Temp (°C) | Target Nucleophile | Yield of Desired Product (%) | Side Product (Aziridine) (%) | Causality / Rationale |

| DMF | NaH | 0 to 25 | Phenol | < 40% | > 50% | Strong base deprotonates carbamate NH, driving cyclization. |

| DMF | K2CO3 | 60 | Phenol | > 85% | < 5% | Mild base selectively deprotonates phenol; heating overcomes activation energy. |

| MeCN | Cs2CO3 | 80 | Sec. Amine | > 90% | Trace | Cesium effect enhances nucleophilicity; MeCN provides optimal reflux temp. |

| THF | Et3N | 65 | Thiol | 75% | 10% | Triethylamine is sufficient for thiols, but THF reduces overall reaction rate. |

Step-by-Step Experimental Methodology

The following protocol details the optimal workflow for the aminoethylation of a generic phenolic nucleophile. This is a self-validating system: the progress can be visually tracked via TLC, and the basic aqueous workup ensures the removal of unreacted phenol and inorganic salts.

Reagents Required

-

Nucleophile (e.g., Phenol derivative): 1.0 equivalent

-

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate[1]: 1.2 equivalents

-

Cesium Carbonate ( Cs2CO3 ): 2.0 equivalents

-

Anhydrous DMF: 0.2 M relative to the nucleophile

Protocol Steps

-

Preparation of the Nucleophile: In an oven-dried, argon-purged round-bottom flask, dissolve the phenolic nucleophile (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add Cs2CO3 (2.0 eq) in one portion at room temperature. Stir the suspension for 30 minutes. The mixture may change color, indicating the formation of the highly reactive phenolate anion.

-

Electrophile Addition: Dissolve 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate (1.2 eq) in a minimal volume of DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized concentration spikes.

-

Thermal Activation: Attach a reflux condenser and heat the reaction to 60–80 °C. Monitor the reaction via TLC (Hexanes/EtOAc, typically 3:1) or LC-MS. The reaction is usually complete within 4 to 12 hours.

-

Quenching and Extraction: Cool the mixture to room temperature. Quench by adding ice-cold distilled water (equal to 3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

-

Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (to remove residual DMF), followed by saturated brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure Boc-protected aminoethylated product.

Figure 2: Standard experimental workflow for nucleophilic substitution.

References

-

Síntese e avaliação farmacológica de novos compostos de selênio (Augusto Cesar Gonçalves) Source: Biblioteca Digital de Teses e Dissertações da USP URL: [Link]

Sources

1H NMR and Mass Spectrometry characterization of 2-(Boc-amino)ethyl mesylate

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Boc-amino)ethyl mesylate

Abstract

This guide provides a detailed technical overview of the analytical methodologies used to confirm the identity and purity of 2-(Boc-amino)ethyl mesylate, a critical intermediate in pharmaceutical and chemical synthesis. As a Senior Application Scientist, this document moves beyond simple data reporting to explain the causal logic behind the spectroscopic signatures observed in ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore detailed experimental protocols, interpret spectral data with an emphasis on the underlying chemical principles, and present an integrated workflow for comprehensive characterization. This guide is intended for researchers, chemists, and quality control specialists who require a robust understanding of how to validate this molecule's structure.

Introduction: The Role and Importance of 2-(Boc-amino)ethyl mesylate

2-(Boc-amino)ethyl mesylate, also known as tert-butyl (2-(methylsulfonyloxy)ethyl)carbamate, is a bifunctional molecule of significant utility in organic synthesis. It incorporates a nucleophilic amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group and a highly effective leaving group, the mesylate. This architecture makes it an excellent electrophilic building block for introducing a protected aminoethyl moiety into a wide range of molecules.

The Boc protecting group is favored for its stability under many reaction conditions (e.g., basic, hydrogenolytic) and its clean, straightforward removal under mild acidic conditions.[1][] The mesylate group is an excellent leaving group, rendering the adjacent carbon susceptible to nucleophilic attack. Therefore, precise and unambiguous structural confirmation is paramount to ensure the success of subsequent synthetic steps and the purity of the final products. This guide establishes a self-validating protocol using the complementary techniques of ¹H NMR and Mass Spectrometry.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's structure.

Molecular Structure of 2-(Boc-amino)ethyl mesylate

Caption: Structure of 2-(Boc-amino)ethyl mesylate with key protons labeled.

| Property | Value |

| Molecular Formula | C₈H₁₇NO₅S |

| Molecular Weight | 239.29 g/mol |

| Appearance | Typically a white to off-white solid or oil |

| Key Functional Groups | Carbamate (Boc), Sulfonate Ester (Mesylate) |

¹H NMR Spectroscopy Analysis

¹H NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of protons in a molecule. For 2-(Boc-amino)ethyl mesylate, it provides an unambiguous fingerprint of the structure.

Expertise in Practice: Causality in Chemical Shifts

The position (chemical shift, δ) of each proton signal is not arbitrary; it is a direct consequence of the electron density around the proton. Electron-withdrawing groups (like the mesylate and carbamate) pull electron density away from adjacent protons, "deshielding" them from the external magnetic field and shifting their signal to a higher frequency (downfield). Conversely, electron-donating groups shield protons, shifting them upfield.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of 2-(Boc-amino)ethyl mesylate in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is common as it is a good solvent for this compound and its residual proton signal does not typically interfere with key signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is sufficient. Ensure an adequate number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

(Optional) D₂O Exchange: To confirm the NH proton, acquire a spectrum, then add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The exchangeable NH proton will be replaced by deuterium, causing its signal to disappear or significantly diminish.[3]

Spectral Interpretation and Data

The ¹H NMR spectrum of 2-(Boc-amino)ethyl mesylate is expected to show five distinct signals.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment and Rationale |

| a | ~1.45 | Singlet | 9H | -C(C H₃)₃ (Boc group): These nine protons are chemically equivalent due to free rotation around the C-C bonds. Their signal is a sharp singlet and appears far upfield, a hallmark of the Boc protecting group.[4] |

| b | ~3.05 | Singlet | 3H | -SO₂C H₃ (Mesyl group): These three protons are on the methyl group attached to the electron-withdrawing sulfonyl group. This deshielding effect shifts them downfield to around 3.05 ppm. It appears as a singlet as there are no adjacent protons. |

| c | ~3.50 | Quartet (or dt) | 2H | -C H₂-NHBoc: These methylene protons are adjacent to the nitrogen of the carbamate and the other methylene group (d). They are deshielded by the nitrogen. The signal is split into a triplet by the adjacent CH₂ protons (d), and may show further small coupling to the NH proton, often appearing as a quartet or doublet of triplets. |

| d | ~4.35 | Triplet | 2H | -C H₂-OMs: These methylene protons are directly attached to the oxygen of the highly electron-withdrawing mesylate group. This causes a significant downfield shift, making it the most deshielded aliphatic signal. It is split into a triplet by the adjacent CH₂ protons (c). |

| e | ~5.00 | Broad Singlet | 1H | -N H-Boc: The carbamate proton signal is often broad due to quadrupole effects from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be variable. This signal will disappear upon D₂O exchange.[3] |

Mass Spectrometry Analysis

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.

Expertise in Practice: The Logic of Fragmentation

Under the energetic conditions of a mass spectrometer, molecules fragment in predictable ways, typically at their weakest bonds or through stable rearrangements. Boc-protected amines are renowned for their characteristic fragmentation patterns, which serve as a powerful diagnostic tool.[5] The primary fragmentation pathway involves the loss of neutral molecules like isobutylene or the entire Boc group, leading to specific mass losses from the parent ion.[6][7]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into an ESI source in positive ion mode. The mobile phase often contains a small amount of an acid (e.g., 0.1% formic acid) to promote the formation of the protonated molecular ion [M+H]⁺.

-

Analysis: Acquire a full scan mass spectrum to identify the molecular ion.

-

Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). This will induce fragmentation and reveal the characteristic daughter ions.

Fragmentation Analysis and Data

The molecular weight of C₈H₁₇NO₅S is 239.29.

| m/z (Daltons) | Ion Species | Description and Rationale |

| 240.09 | [M+H]⁺ | The protonated molecular ion. This is the primary ion observed in the full scan spectrum. |

| 262.07 | [M+Na]⁺ | The sodium adduct, commonly observed in ESI-MS. |

| 184.06 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da). This is a highly characteristic fragmentation of the Boc group, proceeding through a McLafferty-type rearrangement.[6][7][8] Its presence is strong evidence for the Boc moiety. |

| 140.05 | [M+H - Boc]⁺ | Loss of the entire Boc group (100 Da). This corresponds to the cleavage of the N-C bond of the carbamate, resulting in the protonated aminoethyl mesylate. |

Primary Fragmentation Pathways of 2-(Boc-amino)ethyl mesylate

Caption: Key fragmentations observed in the ESI-MS/MS spectrum.

Integrated Characterization Workflow

Neither technique alone is sufficient for absolute confirmation. A robust analytical strategy integrates both, using each to validate the other.

Integrated Spectroscopic Workflow

Caption: Workflow combining NMR and MS for structural validation.

Conclusion

The structural elucidation of 2-(Boc-amino)ethyl mesylate is reliably and efficiently achieved through the synergistic use of ¹H NMR and Mass Spectrometry. ¹H NMR provides definitive information on the proton framework, confirming the presence and connectivity of the Boc, ethyl, and mesyl moieties through characteristic chemical shifts, integrations, and coupling patterns. Mass Spectrometry complements this by verifying the molecular weight and revealing diagnostic fragmentation patterns, particularly the neutral losses of 56 Da and 100 Da, which are hallmarks of the Boc protecting group. Following the protocols and interpretative logic outlined in this guide allows for a self-validating system, ensuring high confidence in the identity and purity of this essential synthetic intermediate.

References

- Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. (2005). CORE.

- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate.

- I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Reddit.

- Bhattacharya, S. et al. (2011). Synthesis of a new dipeptide analogue and its chemical characterization. Der Pharma Chemica, 3(3), 174-188.

- A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis. (2025). Benchchem.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- BOC-Amino Acids. BOC Sciences.

- Ramesh, V. et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52.

- 1H proton nmr spectrum of N-methylethanamine. Doc Brown's Chemistry.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. reddit.com [reddit.com]

- 8. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Standard Boc Deprotection Protocol for 2-((Tert-butoxycarbonyl)amino)ethyl Methanesulfonate Derivatives

Introduction & Scope

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate (CAS: 96628-67-0) is a highly versatile bifunctional building block widely utilized in medicinal chemistry, radiotracer synthesis, and PROTAC development. The molecule features a protected primary amine (N-Boc) and a highly electrophilic methanesulfonate (mesylate) leaving group.

The critical synthetic bottleneck when utilizing this building block is the selective removal of the Boc group without compromising the structural integrity of the highly reactive mesylate moiety. This application note provides a field-proven, self-validating protocol designed to maximize yield while completely suppressing known degradation pathways.

Mechanistic Challenges & Causality

Standard Boc deprotection typically employs strong acids such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). However, the presence of the mesylate group introduces two severe side-reaction pathways that dictate experimental choices:

-

Challenge A: Intramolecular Cyclization (Aziridine Formation) If the deprotected amine is exposed to basic or neutral conditions during workup, the nucleophilic primary amine will rapidly undergo an intramolecular SN2 attack on the adjacent carbon. This displaces the mesylate to form a volatile and highly reactive aziridine ring (a classic Wenker-type cyclization) [2]. Consequently, the product must be strictly maintained as an ammonium salt at all times.

-

Challenge B: Intermolecular Nucleophilic Substitution & Degradation The mesylate group is highly susceptible to intermolecular displacement by nucleophiles, including acid counterions. Recent radiochemical synthesis studies have demonstrated that standard deprotection using TFA in dichloromethane (DCM) is unsuccessful for these specific mesylate precursors, yielding major side products and <1% recovery of the desired compound[1].

-

The Optimized Solution: 4M HCl in Dioxane Switching to 4M HCl in anhydrous dioxane at room temperature suppresses these degradation pathways. Dioxane, a low-dielectric non-polar solvent, tightly pairs the chloride counterion with the hydronium/ammonium ions, significantly reducing its effective nucleophilicity and preventing the formation of 2-chloroethylamine. This optimized protocol increases target yields dramatically (up to 23-fold in radiochemical applications) while preserving the mesylate [1].

Comparative Reaction Profiles

| Acid System | Solvent | Temp / Time | Mesylate Preservation | Primary Side Products | Suitability |

| 4M HCl | Anhydrous Dioxane | RT / 10–15 min | Excellent (>95%) | Minimal | Optimal |

| TFA (50%) | Dichloromethane | RT / 1–2 hours | Poor (<1%) | Trifluoroacetate esters, polymers | Sub-optimal |

| HCl (Aqueous) | Water / Methanol | Reflux | None (0%) | Hydrolysis (Alcohols), Chlorides | Incompatible |

Experimental Protocol

Materials & Reagents

-

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate (Starting Material)

-

4.0 M Hydrogen chloride solution in dioxane (Strictly Anhydrous)

-

Anhydrous Diethyl Ether (Ice-cold, for precipitation)

-

Argon or Nitrogen gas (for inert atmosphere)

Step-by-Step Methodology

Note: This procedure is designed as a self-validating system. By strictly avoiding aqueous workups, heating, and basic conditions, the integrity of the mesylate is guaranteed.

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate (1.0 eq) in a minimal amount of anhydrous dioxane (approx. 2 mL per mmol of substrate). Purge the flask with Argon.

-

Acid Addition: Cool the flask in a ambient water bath to maintain strict room temperature (approx. 20–25 °C). Slowly add 4.0 M HCl in dioxane (10.0 eq). The reaction mixture should remain clear.

-

Reaction: Stir the mixture at room temperature for exactly 10 to 15 minutes .

-

Causality Note: Prolonged reaction times exponentially increase the risk of intermolecular chloride substitution. The 10-minute window is field-proven to achieve complete Boc cleavage while preserving the mesylate [1].

-

-

Evaporation: Immediately transfer the flask to a rotary evaporator. Remove the dioxane and excess HCl under reduced pressure at a bath temperature not exceeding 25 °C .

-

Causality Note: Heating must be avoided to prevent thermal degradation of the ammonium mesylate and subsequent polymerization.

-

-

Trituration & Isolation: Suspend the resulting crude oily residue in ice-cold anhydrous diethyl ether. Sonicate briefly to induce precipitation of the 2-aminoethyl methanesulfonate hydrochloride salt. Filter the white precipitate under a stream of Argon and wash twice with cold diethyl ether.

-

Storage: Dry the product strictly under high vacuum to remove trace HCl. Store at -20 °C in a desiccator.

-

Analytical Validation: When performing NMR validation, use mildly acidic or neutral deuterated solvents (e.g., DMSO- d6 ). Do not use CDCl3 , as trace phosgene or basic impurities in the solvent can trigger spontaneous aziridine cyclization directly in the NMR tube.

Reaction Workflow & Pathway Analysis

Reaction pathways for Boc deprotection of mesylates, highlighting optimized vs degradation routes.

References

-

Title: The Bifunctional Dimer Caffeine-Indan Attenuates α-Synuclein Misfolding, Neurodegeneration and Behavioral Deficits after Chronic Stimulation of Adenosine A1 Receptors Source: International Journal of Molecular Sciences, 2024 Aug 29; 25(17):9386. URL: [Link]

Application Notes & Protocols for Amine-Terminated PEGylation using 2-((Tert-butoxycarbonyl)amino)ethyl Methanesulfonate

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate for the PEGylation of pharmaceutical compounds. This reagent offers a versatile, two-step approach to introduce a short, amine-terminated polyethylene glycol (PEG) linker, enabling further conjugation or modulation of the parent molecule's properties. We present the underlying chemical principles, detailed experimental protocols for conjugation and deprotection, and robust methods for purification and characterization, ensuring a reproducible and verifiable workflow.

Introduction to Amine-Terminated PEGylation

PEGylation, the covalent attachment of polyethylene glycol chains to a molecule, is a cornerstone strategy in drug development to enhance the therapeutic index of pharmaceuticals.[1] This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by:

-

Increasing hydrodynamic volume , which reduces renal clearance and prolongs circulation half-life.[2]

-

Enhancing solubility , particularly for hydrophobic compounds.

-

Shielding the molecule from proteolytic degradation and reducing immunogenicity.[1]

While traditional PEGylation often utilizes activated PEGs to target reactive residues, the use of 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate provides a strategic advantage. It allows for the introduction of a short, discrete PEG linker with a protected primary amine. This terminal amine, after deprotection, serves as a versatile chemical handle for subsequent modifications, such as conjugation to targeting ligands, imaging agents, or other drug molecules.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its clean, quantitative removal under mild acidic conditions.[3] The methanesulfonate (mesylate) group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with a range of functional groups present on pharmaceutical compounds.

Mechanism of Action

The PEGylation process using 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate is a two-stage process: (1) Nucleophilic Conjugation followed by (2) Acidic Deprotection .

Stage 1: Nucleophilic Conjugation

The core reaction is a classic SN2 nucleophilic substitution. A nucleophilic group on the pharmaceutical compound (e.g., the ε-amino group of a lysine residue on a protein, a thiol group on a cysteine, or a primary amine on a small molecule) attacks the carbon atom bearing the mesylate group. The mesylate, being a highly effective leaving group, is displaced, forming a stable covalent bond between the drug and the Boc-protected amino-PEG linker.

Stage 2: Boc Deprotection

Once the PEG linker is attached, the terminal amine is unmasked by removing the Boc protecting group. This is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA).[4] The acid protonates the carbamate, leading to its collapse into a stable tert-butyl cation, carbon dioxide, and the desired free primary amine as its ammonium salt.[3]

Experimental Protocols

These protocols are designed to be self-validating by incorporating analytical checkpoints. Researchers should optimize conditions for their specific pharmaceutical compound.

Protocol 1: PEGylation of a Protein via Lysine Residues

This protocol details the conjugation of the Boc-aminoethyl linker to the primary amine side chains of lysine residues on a model protein.

Materials:

-

Protein of interest (e.g., BSA, Lysozyme)

-

2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate (Boc-linker)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5 (must be free of primary amines)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Dialysis or Tangential Flow Filtration (TFF) system for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 5-10 mg/mL. Ensure the protein is fully solubilized.

-

Boc-Linker Preparation: Immediately before use, prepare a 100 mM stock solution of 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate in anhydrous DMSO.

-

Conjugation Reaction:

-

To the stirring protein solution, add the Boc-linker stock solution to achieve a desired molar excess (e.g., 10- to 50-fold molar excess of linker to protein). The optimal ratio should be determined empirically.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

-

Reaction Quenching: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted Boc-linker. Incubate for 30 minutes at room temperature.

-

Purification (Step 1):

-

Remove unreacted linker and quenching agent by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a TFF system.[5]

-

Analytical Checkpoint 1: Confirm successful conjugation by analyzing the purified product using SDS-PAGE and Mass Spectrometry. A shift in molecular weight should be observed on the gel, and the mass spectrum will confirm the addition of the Boc-protected linker.[6]

-

Protocol 2: Boc Deprotection of the PEGylated Compound

This protocol describes the removal of the Boc group to expose the terminal primary amine.

Materials:

-

Boc-protected PEGylated compound (from Protocol 1)

-

Deprotection Reagent: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger to prevent side reactions.[3]

-

Anhydrous Dichloromethane (DCM)

-

Rotary evaporator

-

Purification system (e.g., SEC-HPLC)

Procedure:

-

Lyophilization: Lyophilize the purified Boc-protected PEGylated compound to remove all water.

-

Dissolution: Dissolve the lyophilized material in anhydrous DCM.

-

Deprotection Reaction:

-

Cool the solution to 0°C in an ice bath.

-

Add the pre-chilled Deprotection Reagent.

-

Stir the reaction at room temperature for 1-2 hours. Monitor progress by taking small aliquots, evaporating the TFA/DCM, and analyzing by mass spectrometry to confirm the loss of the 100 Da Boc group.

-

-

Solvent Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator. The product will be the TFA salt of the amine-terminated PEGylated compound.

-

Purification (Step 2):

-

Purify the final product using Size-Exclusion Chromatography (SEC-HPLC) to remove scavengers and any small molecule impurities.[]

-

Analytical Checkpoint 2: Characterize the final, purified product thoroughly using HPLC and Mass Spectrometry to confirm purity, identity, and the presence of the free terminal amine.[6][8]

-

Visualization of Workflow

Caption: Workflow for Amine-Terminated PEGylation and Deprotection.

Data Presentation & Characterization

Successful PEGylation requires rigorous analytical characterization at each stage. The following table summarizes the expected outcomes and appropriate analytical techniques.

| Stage | Parameter to Verify | Primary Technique(s) | Secondary Technique(s) | Expected Outcome |

| Post-Conjugation (After Purification 1) | Covalent attachment of Boc-linker | Mass Spectrometry (MS)[6] | SDS-PAGE | Increase in MW corresponding to the mass of the Boc-linker. Shift to higher MW on gel. |

| Purity from free linker | HPLC (SEC or RP)[6][] | - | Absence of peak corresponding to the unreacted Boc-linker. | |

| Post-Deprotection (After Purification 2) | Removal of Boc group | Mass Spectrometry (MS)[8] | - | Decrease in MW by ~100 Da (mass of Boc group) compared to the intermediate. |

| Final Product Purity | HPLC (SEC or RP)[6][] | IEX-HPLC[] | A single, sharp peak indicating a homogeneous product. | |

| Degree of PEGylation | Mass Spectrometry, HPLC[6] | - | Distribution of species (mono-, di-, poly-PEGylated) can be quantified. |

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low/No Conjugation Yield | Inactive Boc-linker (hydrolyzed mesylate) | Prepare fresh linker solution in anhydrous DMSO immediately before use. |

| Incorrect pH of reaction buffer | Verify buffer pH is in the optimal range (8.0-8.5) for amine reactivity.[9] | |

| Presence of competing nucleophiles in buffer | Ensure buffer is free of primary amines (e.g., Tris, Glycine). | |

| Incomplete Boc Deprotection | Insufficient acid or reaction time | Increase TFA concentration or extend reaction time. Monitor by MS. |

| Steric hindrance from PEG chain | For large PEGs, slightly elevated temperature (e.g., 30°C) may be required. | |

| Product Degradation | Acid-labile groups on the pharmaceutical | Use milder deprotection conditions or alternative protecting groups if possible. Include scavengers.[3] |

| Poor Purification Resolution | Similar properties of PEGylated species | Optimize chromatography gradient (for IEX/RP-HPLC) or select a column with a different selectivity (e.g., HIC).[5][] |

References

-

Stadler, J., et al. (n.d.). A direct-infusion- and HPLC-ESI-Orbitrap-MS approach for the characterization of intact PEGylated proteins. ResearchGate. Retrieved from [Link]

-

Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.

- Verma, R., et al. (2021). Site-Specific PEGylation of Therapeutic Proteins. Pharmaceuticals, 14(7), 648.

- Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221.

Sources

- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Optimizing reaction yield for N-alkylation with 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the installation of the ethylenediamine pharmacophore using 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate (Boc-NH-CH₂-CH₂-OMs).

While converting an alcohol to a mesylate creates an excellent leaving group for SN2 substitutions [3], the presence of the acid-labile Boc-protected amine on the same alkyl chain introduces complex competing pathways. This guide breaks down the mechanistic causality behind these side reactions and provides field-proven, self-validating protocols to maximize your target yield.

Mechanistic Causality & Reaction Pathways

To optimize this reaction, we must first understand the competing forces at play. The mesylate is a highly reactive electrophile, but the reaction conditions (base strength, temperature, and concentration) dictate whether the desired intermolecular SN2 substitution occurs, or if the system collapses into side reactions.

Reaction pathways for 2-(Boc-amino)ethyl methanesulfonate under basic conditions.

Troubleshooting Matrix: Quantitative & Qualitative Data

When your reaction fails, your analytical data (LCMS/NMR) holds the answer. Use this data presentation table to diagnose and correct the root cause of yield loss.

| Issue | Analytical Symptom (LCMS / NMR) | Root Cause (Causality) | Corrective Action |

| E2 Elimination | LCMS: Prominent peak at [M+H]⁺ = 144.NMR: Vinylic protons at δ 4.0–6.5 ppm. | Base is too strong (e.g., NaH, KOtBu) or temperature exceeds 80°C, favoring E2 over SN2. | Switch to milder bases (K₂CO₃, DIPEA). Cap reaction temperature at 60°C. |

| Over-Alkylation | LCMS: [M+H]⁺ corresponds to the double addition of the Boc-aminoethyl chain. | The resulting secondary amine is more nucleophilic than the starting primary amine [2]. | Use 5–10 eq of the starting amine, or add the mesylate slowly (dropwise). |

| Intramolecular Cyclization | LCMS: Peaks at [M+H]⁺ = 144 (Aziridine) or 188 (Oxazolidinone). | Strong base deprotonates the Boc-NH (pKa ~16), triggering internal nucleophilic attack. | Avoid hydride bases. Ensure the target nucleophile is fully dissolved and reactive. |

| Boc Deprotection | LCMS: Target mass shows [M+H - 56]⁺ (loss of isobutylene) or [M+H - 100]⁺. | Acidic conditions during the reaction or aqueous workup [4]. | Use strictly neutral or mildly basic aqueous washes (e.g., NaHCO₃). Avoid HCl. |

Frequently Asked Questions (FAQs)

Q1: Why use 2-(Boc-amino)ethyl methanesulfonate instead of a Mitsunobu reaction with N-Boc-ethanolamine? A1: While Mitsunobu alkylation is widely used on a lab scale, it generates stoichiometric byproducts (like triphenylphosphine oxide) that are notoriously difficult to purge. Furthermore, azodicarboxylates (DEAD/DIAD) present severe process safety hazards due to their explosive nature. Replacing Mitsunobu conditions with a pre-activated sulfonate (mesylate) is a standard, authoritative strategy to improve safety, scalability, and atom economy [1].

Q2: My reaction is yielding N-Boc-vinylamine instead of the alkylated product. How do I fix this? A2: You are observing E2 elimination. The mesylate is an excellent leaving group [3], but if you use a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), the base abstracts a proton from the carbon adjacent to the mesylate rather than deprotonating your nucleophile. Switch to an acid scavenger like finely powdered K₂CO₃ or Cs₂CO₃ in Acetonitrile (MeCN), and do not exceed 60°C.

Q3: I am trying to mono-alkylate a primary amine, but I keep getting a mixture of mono- and di-alkylated products. Why? A3: This is known as the "runaway train" of amine alkylation [2]. When you alkylate a primary amine, the resulting secondary amine becomes more electron-rich (due to the inductive effect of the new alkyl chain) and thus more nucleophilic than your starting material. To prevent this, you must either use a large excess of your starting primary amine or utilize continuous flow chemistry, which has been shown to successfully suppress polyalkylation by controlling local concentrations [5].

Q4: My product lost the Boc group during isolation. What went wrong? A4: The tert-butoxycarbonyl (Boc) group is highly stable to bases and nucleophiles but is extremely acid-labile, cleaving to form a tert-butyl cation and CO₂ [4]. If you washed your organic layer with 1N HCl to remove residual amines, you inadvertently deprotected your product. Always use neutral brine or saturated aqueous NaHCO₃ for workups involving Boc groups.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By checking the specific analytical milestones (Checkpoints), you can ensure the mechanistic integrity of the reaction at every step.

Optimized step-by-step workflow for N-alkylation with Boc-aminoethyl mesylate.

Step-by-Step Methodology:

1. Preparation & Deprotonation In an oven-dried round-bottom flask under N₂, dissolve the nucleophilic amine substrate (1.0 eq) in anhydrous Acetonitrile (0.2 M). Add finely powdered anhydrous K₂CO₃ (3.0 eq).

-

Causality: MeCN is chosen over DMF to facilitate easier workup and minimize thermal degradation. K₂CO₃ acts as a mild acid scavenger that will not deprotonate the Boc-NH.

-

Validation Checkpoint: The suspension should stir freely. If the substrate is an HCl salt, stir for 30 minutes at room temperature to ensure complete free-basing before proceeding.

2. Electrophile Addition Cool the mixture to 0°C using an ice bath. Dissolve 2-(Boc-amino)ethyl methanesulfonate (1.2 eq) in a minimal volume of MeCN and add it dropwise over 15–20 minutes.

-

Causality: Dropwise addition keeps the steady-state concentration of the electrophile low. This minimizes the chance of mesylate dimerization and prevents runaway thermal spikes that lead to E2 elimination.

3. Thermal Activation & Monitoring Remove the ice bath and gently heat the reaction to 60°C.

-

Causality: The sterics of the Boc group require moderate thermal energy to overcome the activation barrier for SN2. Exceeding 80°C will trigger elimination.

-

Validation Checkpoint: After 4 hours, sample the reaction for LCMS. You should observe the consumption of the mesylate. Self-Correction: If a new peak at [M+H]⁺ = 144 appears, elimination to N-Boc-vinylamine is occurring—immediately cool the reaction. If [M+H - 100]⁺ is observed, check your solvent for acidic impurities [4].

4. Workup & Isolation Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the K₂CO₃ salts. Concentrate the filtrate under reduced pressure, then partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃.

-

Causality: Filtering the inorganic salts before aqueous workup prevents the formation of intractable emulsions. Using NaHCO₃ ensures the aqueous layer remains basic, protecting the acid-labile Boc group from premature cleavage [4].

-

Final Step: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

References

-

ACS Green Chemistry Institute. "N alkylation at sp3 Carbon Reagent Guide." ACS Green Chemistry Institute Reagent Guides.[Link]

-

Master Organic Chemistry. "Alkylation of Amines (Sucks!)." Master Organic Chemistry.[Link]

-

Chemistry Steps. "Mesylates and Tosylates with Practice Problems." Chemistry Steps.[Link]

-

Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal.[Link]

-

Organic Process Research & Development. "Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides." ACS Publications.[Link]

Troubleshooting incomplete Boc deprotection of aminoethyl methanesulfonate adducts

Technical Support Center: Boc Deprotection of Aminoethyl Methanesulfonate Adducts

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc) groups, specifically from aminoethyl methanesulfonate adducts. Incomplete deprotection in this context often points to subtle mechanistic hurdles that require a nuanced approach beyond standard protocols. This document provides in-depth troubleshooting, optimized protocols, and a mechanistic rationale to guide you toward a successful outcome.

Section 1: Understanding the Core Challenge

Standard Boc deprotection is typically a straightforward process mediated by a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] The mechanism involves protonation of the Boc-carbamate, followed by the loss of a stable tert-butyl cation to form an unstable carbamic acid, which then decarboxylates to yield the free amine.[3][4]

The primary issue arises from the generation of the highly reactive tert-butyl carbocation.[5][6] In the absence of an effective trapping agent, this electrophile can alkylate any sufficiently nucleophilic site on your molecule of interest. While residues like Tryptophan, Methionine, and Cysteine are well-known targets for this side reaction, the sulfur atoms in a methanesulfonate (mesylate) group, though generally stable, can also present complexities.[5][6][7] Although methanesulfonates are remarkably stable to hydrolysis under both acidic and alkaline conditions, the highly concentrated, superacidic environment of a TFA cleavage can still promote unwanted interactions.[8]

Visualizing the Mechanism and Potential Side Reaction

The following diagram illustrates the desired deprotection pathway and the potential for tert-butylation, a common side reaction that results in a +56 Da mass addition to your product.[5]

Caption: Boc deprotection mechanism and the competing tert-butylation side reaction.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My LC-MS analysis shows a significant amount of starting material remaining after a standard TFA/DCM deprotection. Why is the reaction incomplete?

A1: This is the most common issue and can stem from several factors:

-

Insufficient Acid Strength/Concentration: While a 25-50% TFA solution in Dichloromethane (DCM) is a common starting point, some substrates are more stubborn.[9] The stability of the Boc group can be influenced by nearby electronic effects or steric hindrance.[10]

-

Inadequate Reaction Time or Temperature: Standard protocols often suggest 1-2 hours at room temperature.[11] This may be insufficient.

-

Solution: Extend the reaction time, monitoring every hour by TLC or a rapid LC-MS quench. If the reaction stalls, gentle warming to 30-40°C can be effective, but must be used cautiously if your molecule has other heat-sensitive groups.[11]

-

-

Poor Solubility: If your substrate is not fully dissolved in the reaction medium, the deprotection will be slow and inefficient.[10]

-

Solution: Ensure complete dissolution before judging the reaction progress. If solubility in DCM/TFA is poor, a small amount of a co-solvent might be necessary, or switching to neat TFA where solubility is often higher.

-

Q2: My deprotection appears complete, but my mass spectrum shows a major peak at [M+56]+. What is this and how do I prevent it?

A2: A mass increase of 56 Da is the classic signature of tert-butylation, where the tert-butyl cation generated during deprotection alkylates a nucleophilic site on your molecule.[5] While the sulfur in the methanesulfonate is a potential site, other residues like tryptophan, methionine, or free thiols are even more susceptible.[6]

-

Cause: The root cause is the absence of an effective "scavenger" to trap the tert-butyl cation faster than it can react with your product.[6]

-

Solution: The Scavenger Cocktail: You must add scavengers to your TFA cleavage mixture. These are nucleophilic compounds designed to irreversibly trap carbocations.[6] A universal starting point is the "Reagent R" or a similar formulation.[12]

| Scavenger | Target Residue/Function | Typical % (v/v) |

| Triisopropylsilane (TIS) | Potent carbocation scavenger (primary role).[10][13] | 2.5 - 5% |

| Water (H₂O) | Suppresses side reactions, particularly with Arginine protecting groups, and acts as a cation scavenger.[12] | 2.5 - 5% |

| Thioanisole | A "soft" nucleophile, excellent for protecting sulfur-containing residues like Methionine and trapping other electrophiles.[10] | 2.5 - 5% |

| 1,2-Ethanedithiol (EDT) | Highly effective for protecting Cysteine residues and scavenging various cations.[14] | 1 - 2.5% |

For your specific case involving a methanesulfonate, a cocktail containing TIS and water is the essential starting point. If other nucleophilic residues are present, add scavengers accordingly.

Q3: The deprotection works, but my final product seems to degrade during workup or purification. What's happening?

A3: The product of a TFA deprotection is the amine trifluoroacetate salt.[1][3] Neutralizing this salt with a base (like sodium bicarbonate during an aqueous workup) to get the free amine can sometimes lead to instability, especially if the free amine is prone to cyclization, rearrangement, or other degradation pathways.

-

Solution 1: Use the TFA Salt Directly: If your next step is compatible with a TFA salt (e.g., some coupling reactions), consider using the crude product directly after removing the TFA and scavengers in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.[11]

-

Solution 2: Change the Acid: If the trifluoroacetate counter-ion is problematic, consider using 4M HCl in Dioxane.[11] This provides the amine as a more stable hydrochloride salt, which often precipitates directly from the reaction, simplifying isolation.[11] This method is typically very fast (often <30 minutes).[11]

Section 3: Optimized Protocols & Troubleshooting Workflow

Protocol 1: Robust Boc Deprotection with a Scavenger Cocktail

This protocol is the recommended starting point for substrates containing the aminoethyl methanesulfonate adduct.

-

Preparation: Dissolve the Boc-protected substrate (1 equivalent) in a round-bottom flask.

-

Cleavage Cocktail: Prepare the cleavage cocktail fresh. A robust general-purpose mixture is 95% TFA / 2.5% H₂O / 2.5% TIS (v/v/v) .[12] If your molecule also contains methionine or unprotected cysteine, consider using Reagent K: 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT .

-

Reaction: Add the cleavage cocktail to the substrate (a typical concentration is 10 mL per gram of substrate). Stir at room temperature under an inert atmosphere (e.g., Nitrogen).

-

Monitoring: After 1 hour, take a small aliquot, dilute it immediately in a 50:50 acetonitrile/water solution, and analyze by LC-MS to check for completion.

-

Completion: Continue stirring and monitoring hourly. Most deprotections should be complete within 1-3 hours.

-

Workup: Once complete, concentrate the reaction mixture under reduced pressure. Precipitate the crude peptide/product by adding cold diethyl ether or methyl t-butyl ether.[15] Collect the solid by centrifugation or filtration.

Troubleshooting Workflow Diagram

If you encounter issues, follow this logical progression to diagnose and solve the problem.

Caption: A systematic workflow for troubleshooting Boc deprotection issues.

Section 4: Frequently Asked Questions (FAQs)

-

FAQ 1: Can I use heat to speed up the reaction? Yes, gentle heating (30-40°C) can accelerate slow deprotections.[11] High temperatures (150°C+) can also effect deprotection, sometimes even without acid, but this risks significant side reactions and degradation unless carefully controlled, for instance in a continuous flow reactor setting.[16][17] For most lab-scale syntheses, extending the time at room temperature is the safer first option.

-

FAQ 2: Are there milder, non-TFA alternatives for deprotection? Yes, several methods exist for substrates with other acid-sensitive groups.[11] Common alternatives include 4M HCl in dioxane, aqueous phosphoric acid, or catalytic systems like silica gel or specific clays under mild conditions.[18][19][20] However, for complete deprotection of more robust substrates, TFA remains the gold standard.

-

FAQ 3: How do I know my scavengers are working? The most direct evidence is the absence of scavenger-preventable side products in your LC-MS analysis, most notably the lack of a +56 Da peak for tert-butylation.[5] If you have a Trp-containing peptide, the absence of modifications to the indole ring is another key indicator.[6][21]

References

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry . Organic Chemistry Portal. [Link]

-

Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review . Royal Society of Chemistry. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . National Center for Biotechnology Information. [Link]

-

Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis . ResearchGate. [Link]

-

[Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] . National Center for Biotechnology Information. [Link]

-

Amine Protection and Deprotection . Master Organic Chemistry. [Link]

-

Boc Deprotection Mechanism . aapptec. [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis . ACS Publications. [Link]

-

1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages . Royal Society of Chemistry. [Link]

-

Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis . Springer. [Link]

-

Cleavage Cocktails; Reagent B . Peptides. [Link]

-

BOC Deprotection . Wordpress. [Link]

-

Side reactions in peptide synthesis . Abertay University Research Portal. [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid . National Center for Biotechnology Information. [Link]

-

BOC Protection and Deprotection . J&K Scientific LLC. [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst . SciSpace. [Link]

-

BLOCKED METHANE SULPHONIC ACID . Ataman Kimya. [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions . Semantic Scholar. [Link]

-

Comparison of the Chemical Reactivity between Sulfuric and Methanesulfonic Acids as a Leaching Agent . Journal of Korean Institute of Resources Recycling. [Link]

-

Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis . National Center for Biotechnology Information. [Link]

-

RoC Profile: Methyl Methanesulfonate . National Toxicology Program. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptidechemistry.org [peptidechemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. peptide.com [peptide.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Flash chromatography purification methods for 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of isolating aliphatic mesylates. The purification of 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate (Boc-NH-CH2-CH2-OMs) presents a specific set of chromatographic challenges: the molecule lacks a strong UV chromophore, possesses moderate polarity, and contains functional groups that can be sensitive to prolonged exposure to acidic stationary phases.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity isolation.

Purification Workflow

Workflow for the isolation and purification of 2-(Boc-amino)ethyl methanesulfonate.

Troubleshooting Guides & FAQs

Q1: I am running my flash column, but I see no peaks on the UV detector at 254 nm or 280 nm. Am I losing my product? Analysis & Causality: You are likely not losing your product; you simply cannot detect it optically. Neither the tert-butoxycarbonyl (Boc) group nor the methanesulfonate (mesylate) group contains the conjugated π-electron systems necessary for UV absorption at standard aromatic wavelengths[]. While monitoring at 210 nm is technically possible, it often results in severe baseline drift due to the UV absorbance of the ethyl acetate mobile phase. Solution:

-

Switch Detection Modes: Utilize an or a Charged Aerosol Detector (CAD). These mass-based detectors vaporize the mobile phase and measure the remaining non-volatile analyte particles, making them the gold standard for aliphatic mesylates[].

-

TLC Staining: If ELSD is unavailable, collect fractions blindly based on column volume (CV) calculations and spot them on TLC plates. Use chemical stains like Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) to visualize the spots (see Table 1).

Q2: My isolated product is contaminated with the starting material, N-Boc-ethanolamine. How do I improve the resolution? Analysis & Causality: N-Boc-ethanolamine contains a free primary hydroxyl group, which acts as a strong hydrogen-bond donor. It interacts strongly with the free silanol groups (Si-OH) on the normal-phase silica gel. The target mesylate, however, replaces this hydroxyl with a methanesulfonate group, which is only a hydrogen-bond acceptor, significantly reducing its polarity[2]. If they co-elute, your gradient is likely too steep or starting at too high of a solvent strength. Solution: Implement a shallow step-gradient using[3]. Start at 10% EtOAc to elute non-polar impurities (like unreacted methanesulfonyl chloride), then slowly ramp to 40% EtOAc to elute the mesylate[4]. The unreacted N-Boc-ethanolamine will remain on the column until the EtOAc concentration exceeds 50–60%.

Q3: I am experiencing low yields and suspect my product is degrading on the column. Is this possible? Analysis & Causality: Yes. Mesylates are excellent leaving groups, and standard silica gel is slightly acidic (pH ~4.5–5.5). Prolonged residence time on the column can promote degradation pathways[5]. For Boc-protected amino mesylates, this can manifest as the cleavage of the acid-sensitive Boc group or an intramolecular cyclization where the Boc carbonyl oxygen attacks the electrophilic carbon, displacing the mesylate to form an oxazolidin-2-one. Solution:

-

Minimize Residence Time: Do not leave the compound on the column overnight. Run the flash chromatography immediately after loading.

-

Temperature Control: Concentrate your fractions at lower temperatures (<30°C) to prevent thermal degradation of the mesylate[5].

Q4: NMR shows a persistent triethylamine hydrochloride (Et₃N·HCl) impurity in my purified mesylate. How did it survive the column? Analysis & Causality: Et₃N·HCl is a highly polar salt generated during the mesylation reaction[2]. While it typically sticks to the baseline of a normal-phase silica column, overloading the column or using highly polar protic solvent modifiers can cause it to streak and co-elute. Solution: Chromatography should not be used to remove this salt. It must be eliminated via a rigorous aqueous workup prior to column loading. Wash the organic phase sequentially with saturated aqueous NaHCO₃, water, and brine. The salt is highly water-soluble and will partition completely into the aqueous layer.

Data Presentation

Table 1: TLC Staining Guide for Reaction Components

| Stain Reagent | Preparation Method | Result: Product (Mesylate) | Result: N-Boc-ethanolamine |

|---|---|---|---|

| KMnO₄ | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH, 200mL H₂O | Bright yellow spot (on purple background) | Yellow spot (on purple background) |

| PMA | 10g Phosphomolybdic acid in 100mL EtOH (Heat required) | Dark green/blue spot | Dark green/blue spot |

| Ninhydrin | 1.5g Ninhydrin, 100mL n-butanol, 3mL AcOH | Requires intense heating to cleave Boc (Pink/Purple) | Requires intense heating to cleave Boc (Pink/Purple) |

Table 2: Recommended Flash Chromatography Gradient (Heptane/EtOAc)

| Column Volumes (CV) | % EtOAc | Purpose / Elution Target |

|---|---|---|

| 0 – 2 | 10% (Isocratic) | Elute non-polar impurities (e.g., residual MsCl) |

| 2 – 8 | 10% → 40% (Linear) | Elute target product (Boc-NH-CH₂-CH₂-OMs) |

| 8 – 12 | 40% → 80% (Linear) | Elute unreacted N-Boc-ethanolamine |

| 12 – 14 | 100% (Flush) | Column flush / highly polar impurities |

Experimental Protocols

Phase 1: Pre-Chromatography Workup (Salt Removal)

-

Quench & Dilute: Transfer the crude reaction mixture (typically in Dichloromethane, DCM) to a separatory funnel. Dilute with additional DCM to ensure complete dissolution of organic components.

-

Neutralization Wash: Add an equal volume of saturated aqueous NaHCO₃. Agitate gently and vent frequently.

-

Self-Validating Checkpoint: Test a drop of the aqueous wash with pH paper. It should be slightly basic (pH ~8), confirming the neutralization of excess methanesulfonic acid.

-

-

Aqueous Extraction: Separate the organic layer. Wash sequentially with deionized water, followed by saturated NaCl (brine).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Critical Parameter: Keep the water bath temperature below 30°C to prevent thermal degradation of the mesylate[5].

-

Phase 2: Flash Chromatography Execution

-

Stationary Phase Setup: Pack a high-performance silica gel column (230–400 mesh). Equilibrate the column with 2 Column Volumes (CV) of 10% EtOAc in Heptane.

-

Sample Loading: Dissolve the concentrated crude in a minimum volume of DCM (e.g., 1–2 mL per gram of crude). Apply directly to the head of the column (Liquid Loading).

-

Elution: Run the gradient profile outlined in Table 2 .

-

Detection: Monitor the effluent using an ELSD.

-

Self-Validating Checkpoint: Verify ELSD signal-to-noise ratio by injecting a 1 mg/mL standard of the crude mixture directly into the system without a column. This ensures the nebulizer and evaporator temperatures (typically ~40°C) are optimized for your specific solvent system.

-

-

Fraction Analysis: Spot ELSD-triggered fractions onto a silica TLC plate. Develop in 40% EtOAc/Heptane. Dip in KMnO₄ stain and gently heat. The product (Rf ~ 0.45) will appear as a yellow spot. Pool pure fractions and concentrate at <30°C.

Sources

- 2. Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis and in vivo evaluation of [18F]PF-9811: a novel PET ligand for imaging brain fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stability-indicating HPTLC determination of imatinib mesylate in bulk drug and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

Handling moisture sensitivity of N-Boc-2-aminoethyl methanesulfonate during synthesis

Technical Support Center: N-Boc-2-aminoethyl methanesulfonate Synthesis

From the Senior Application Scientist's Desk:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of N-Boc-2-aminoethyl methanesulfonate. This intermediate is a valuable building block, but its synthesis via mesylation is notoriously sensitive to moisture. The success of this reaction is fundamentally dependent on rigorous anhydrous technique. This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate the challenges associated with moisture sensitivity, ensuring consistent and high-yielding results.

Core Principles: The Imperative of Moisture Control